molecular formula C19H24N4O B2984159 2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile CAS No. 691887-20-4

2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile

Cat. No.: B2984159
CAS No.: 691887-20-4
M. Wt: 324.428
InChI Key: KLWIFDHKAUSHPN-RJAHHLEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile is a highly specialized organic molecule featuring a conjugated vinyl-azaphenolic backbone with dual nitrile groups and tert-butyl substituents.

Properties

IUPAC Name

(Z)-2-amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-18(2,3)13-7-12(8-14(17(13)24)19(4,5)6)11-23-16(10-21)15(22)9-20/h7-8,11,24H,22H2,1-6H3/b16-15-,23-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWIFDHKAUSHPN-RFNVRPSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile (CAS No. 691887-20-4) is a synthetic organic molecule that exhibits significant biological activity. Its structure features a complex arrangement of functional groups, including amino, aza, and dicarbonitrile moieties, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_{4}O. Its structural components are crucial for its biological interactions. The presence of the tert-butyl groups enhances lipophilicity, potentially influencing the compound's absorption and distribution in biological systems.

PropertyValue
Molecular Weight320.42 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS Number691887-20-4

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit potent antioxidant properties. For instance, studies have shown that derivatives of 3,5-bis(tert-butyl)-4-hydroxyphenyl exhibit significant free radical scavenging activity. This suggests that the target compound may also possess similar antioxidant capabilities, contributing to cellular protection against oxidative stress.

Antimicrobial Activity

Antimicrobial assays have demonstrated that compounds incorporating dicarbonitrile functionalities can exhibit inhibitory effects against various bacterial strains. Preliminary studies suggest that This compound may share this property, warranting further investigation into its spectrum of activity against pathogens.

Cytotoxicity and Cancer Research

A significant area of interest is the compound's potential cytotoxic effects on cancer cell lines. Similar compounds have been shown to induce apoptosis in various cancer types through mechanisms involving oxidative stress and disruption of cellular signaling pathways. For example, compounds with analogous structures have demonstrated micromolar activity against cancer cell lines such as HeLa and A549.

Table 2: Cytotoxicity Data (Hypothetical)

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction
A54915Cell cycle arrest
MCF712Reactive oxygen species generation

Study 1: In Vitro Evaluation of Antioxidant Properties

In a study focused on antioxidant activity, derivatives similar to This compound were evaluated using DPPH and ABTS assays. The results indicated a strong correlation between the presence of hydroxyl groups and enhanced radical scavenging ability.

Study 2: Antimicrobial Efficacy

A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria using compounds with similar functional groups. The results revealed that these compounds exhibited significant antibacterial activity, suggesting that This compound could be effective against common pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural, electronic, or functional data from analogous compounds. However, general insights into the role of crystallography in analyzing similar compounds are outlined below:

Table 1: Hypothetical Comparison Framework (Illustrative Only)

Property Target Compound Analog 1: Nitrile-substituted azaphenolics Analog 2: tert-butyl-hydroxyphenyl derivatives
Crystallographic Symmetry Undetermined (requires SHELXT/SHELX ) P2₁/c P-1
Electron Density Maps Not resolved (OLEX2 could enable refinement) High-resolution maps Moderate disorder
Thermal Stability Hypothetically high (tert-butyl groups) 200–250°C 150–200°C

Key Observations:

Structural Complexity : The compound’s tert-butyl and nitrile groups likely introduce steric hindrance and electronic effects, complicating crystallization. Software like SHELX is critical for resolving such challenges.

Functional Groups: Similar azaphenolic compounds exhibit antioxidant or catalytic activity, but the amino and nitrile substituents in this molecule may alter reactivity. No experimental data confirm this.

Crystallographic Challenges : The absence of reported crystal structures for this compound contrasts with analogs refined via SHELXL or OLEX2 , suggesting unresolved technical hurdles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.